

Application Notes and Protocols for Bioconjugation with Boc-NH-PEG15-C2-acid

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Compound of Interest

Compound Name: *Boc-NH-PEG15-C2-acid*

Cat. No.: *B11937708*

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Introduction

Boc-NH-PEG15-C2-acid is a high-purity, monodisperse polyethylene glycol (PEG) linker designed for advanced bioconjugation applications. This heterobifunctional linker features a terminal carboxylic acid and a Boc-protected amine, connected by a 15-unit PEG chain. This structure allows for a controlled, two-step conjugation strategy, making it an invaluable tool in the development of complex biomolecules such as antibody-drug conjugates (ADCs), PROTACs, and PEGylated therapeutics.

The 15-unit PEG spacer imparts significant hydrophilicity to the resulting conjugate, which can enhance solubility, reduce aggregation, and improve pharmacokinetic properties.[1] The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine residues of proteins, while the Boc-protected amine provides an orthogonal reactive site that can be deprotected for subsequent conjugation to another molecule.[2]

These application notes provide detailed protocols for the use of **Boc-NH-PEG15-C2-acid** in bioconjugation, including the activation of the carboxylic acid, deprotection of the Boc group, and conjugation to biomolecules.

Core Applications

- **Antibody-Drug Conjugates (ADCs):** The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, facilitating targeted delivery to cancer cells.
- **PEGylation of Proteins and Peptides:** The hydrophilic PEG chain can increase the hydrodynamic size of therapeutic proteins or peptides, extending their circulation half-life and reducing immunogenicity.[3]
- **PROTACs (Proteolysis Targeting Chimeras):** The bifunctional nature of the linker is ideal for synthesizing PROTACs, which bring a target protein into proximity with an E3 ubiquitin ligase for degradation.
- **Surface Modification:** Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.

Data Presentation

Table 1: Physicochemical Properties of Boc-NH-PEG15-C2-acid

Property	Value
Molecular Weight	~850 g/mol
Purity	>95%
Appearance	White to off-white solid or viscous oil
Solubility	Soluble in DMSO, DMF, DCM, and water
Storage Conditions	-20°C, desiccated, protected from light

Table 2: Representative Reaction Conditions for Bioconjugation

Step	Reagents	Solvent	Temperature	Time	Molar Excess (Linker:Bio molecule)
Carboxylic Acid Activation	EDC, NHS (or sulfo-NHS)	MES buffer, pH 4.5-6.0 or anhydrous DMF/DMSO	Room Temperature	15-60 min	5-20 fold (EDC/NHS to linker)
Amine Coupling	Activated Linker, Amine-containing molecule	PBS, pH 7.2-8.0 or anhydrous DMF/DMSO with base	Room Temperature or 4°C	1-4 h or overnight	10-50 fold (linker to protein)
Boc Deprotection	Trifluoroacetic acid (TFA)	Dichloromethane (DCM)	Room Temperature	30-120 min	N/A

Table 3: Impact of PEGylation on Pharmacokinetics (Illustrative Examples)

Molecule	Modification	Half-life ($t_{1/2}$)	Relative Increase in Half-life
Interferon- α 2a	None	~5 hours	1x
Peginterferon alfa-2a (40 kDa PEG)	PEGylated	~80 hours	~16x
G-CSF	None	~3.5 hours	1x
Pegfilgrastim (20 kDa PEG)	PEGylated	~42 hours	~12x

Note: Data is illustrative and the actual pharmacokinetic profile will depend on the specific protein, PEG linker length, and other factors.[\[1\]](#)[\[3\]](#)

Experimental Protocols

Protocol 1: Activation of Boc-NH-PEG15-C2-acid and Conjugation to a Primary Amine (e.g., Antibody)

This protocol describes the activation of the carboxylic acid terminus of the linker using EDC/NHS chemistry and subsequent conjugation to primary amines on a protein, such as an antibody.

Materials:

- **Boc-NH-PEG15-C2-acid**
- Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS, pH 7.4)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column or dialysis equipment for purification

Procedure:

- Preparation of Reagents:
 - Equilibrate **Boc-NH-PEG15-C2-acid**, EDC, and NHS/sulfo-NHS to room temperature before use.
 - Prepare a 10 mg/mL stock solution of **Boc-NH-PEG15-C2-acid** in anhydrous DMF or DMSO.

- Prepare a solution of the antibody in Coupling Buffer at a concentration of 2-10 mg/mL.
- Immediately before use, prepare 10 mg/mL solutions of EDC and NHS/sulfo-NHS in Activation Buffer or anhydrous DMF/DMSO.
- Activation of Carboxylic Acid:
 - In a microcentrifuge tube, add the desired amount of **Boc-NH-PEG15-C2-acid** stock solution.
 - Add a 1.5-fold molar excess of NHS/sulfo-NHS followed by a 1.2-fold molar excess of EDC relative to the linker.[\[2\]](#)
 - Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.
- Conjugation to Antibody:
 - Add the activated linker solution to the antibody solution. A 10- to 50-fold molar excess of the linker to the antibody is a common starting point for optimization.[\[4\]](#)
 - The final concentration of the organic solvent (if used) should not exceed 10% of the total reaction volume to avoid protein denaturation.[\[4\]](#)
 - Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[\[4\]](#)
- Quenching and Purification:
 - Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM to consume any unreacted NHS esters.
 - Purify the conjugate using a desalting column or dialysis to remove excess linker and byproducts.

Protocol 2: Boc Deprotection of the PEGylated Conjugate

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.

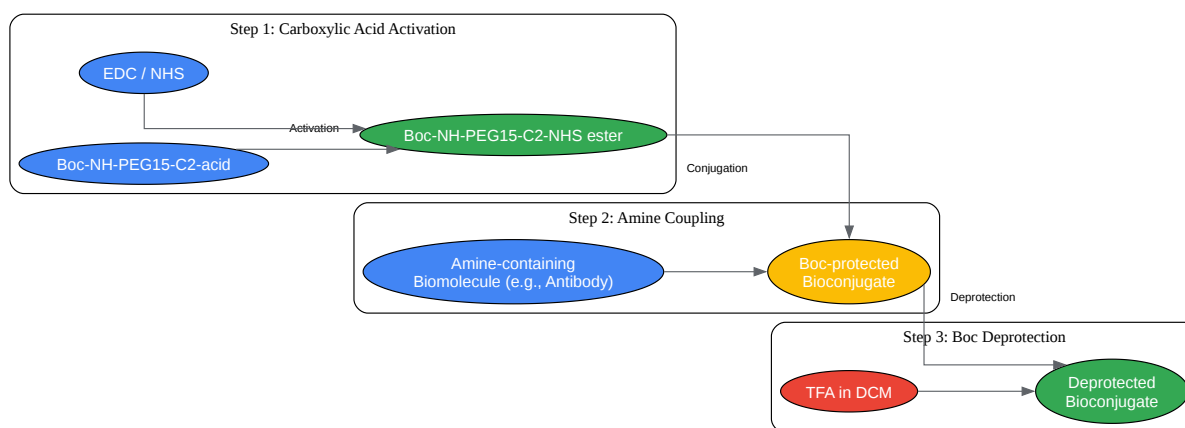
Materials:

- Boc-protected PEGylated conjugate from Protocol 1
- Trifluoroacetic acid (TFA)
- Anhydrous Dichloromethane (DCM)
- Desalting column or dialysis equipment

Procedure:

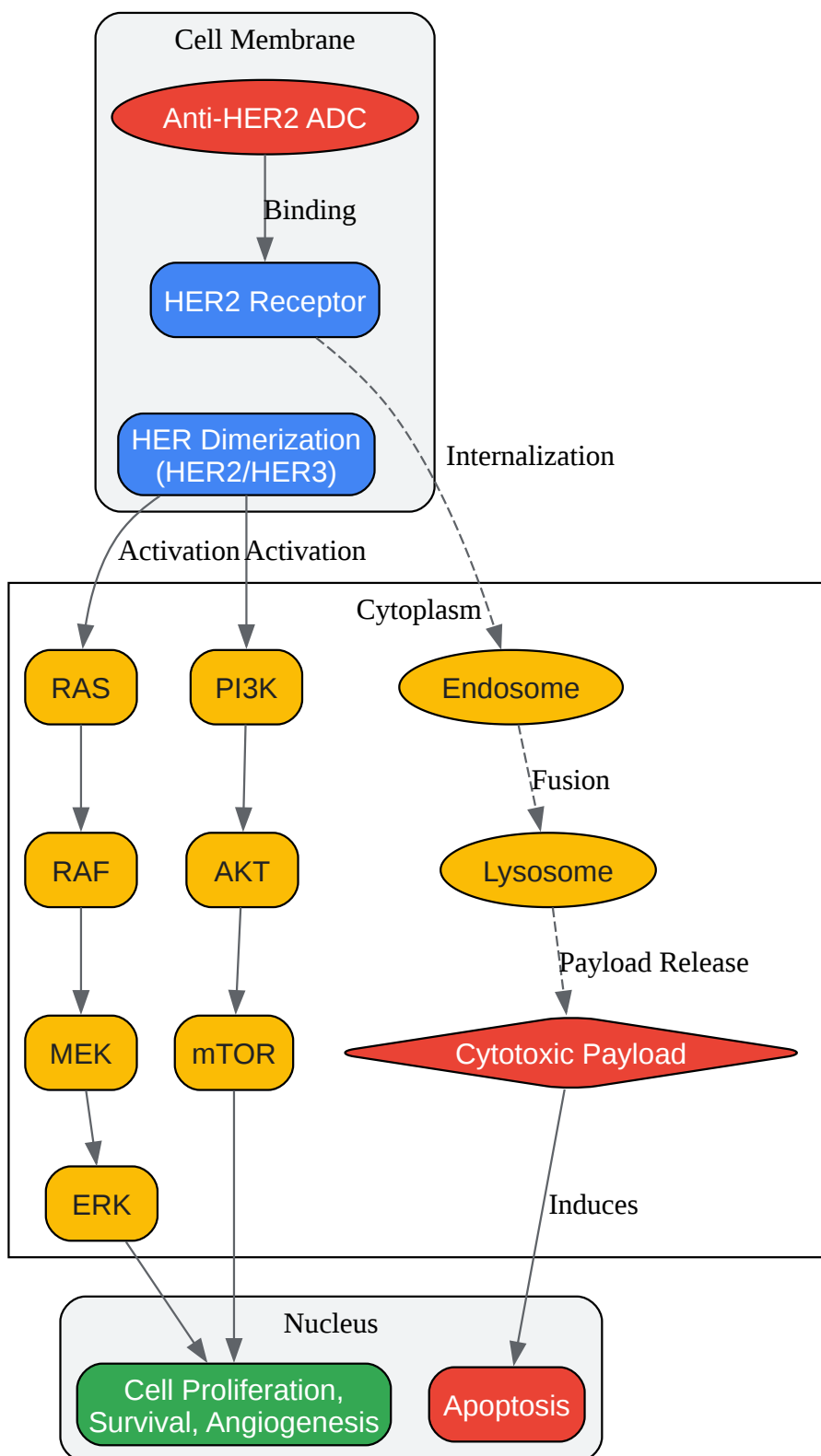
- Preparation:
 - If the Boc-protected conjugate is in an aqueous buffer, lyophilize it to dryness.
 - Dissolve the dried conjugate in anhydrous DCM.
- Deprotection Reaction:
 - Add an equal volume of TFA to the DCM solution for a 50% TFA/DCM (v/v) solution.^[4]
 - Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction for completion using an appropriate method like LC-MS.^[4]
- Work-up and Purification:
 - Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).
 - Resuspend the deprotected conjugate in a suitable buffer.
 - Purify the deprotected conjugate using a desalting column or dialysis to remove residual TFA.

Mandatory Visualization



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Caption: Experimental workflow for a two-step bioconjugation using **Boc-NH-PEG15-C2-acid**.



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Caption: HER2 signaling pathway and the mechanism of action of an anti-HER2 antibody-drug conjugate (ADC).[5]

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